N~1~-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with the molecular formula C21H31N3O2S and a molecular weight of 389.55 . This compound features an adamantyl group, which is known for its stability and unique structural properties, making it a valuable component in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-4-17-12(2)22-20(24-19(17)26)27-11-18(25)23-13(3)21-8-14-5-15(9-21)7-16(6-14)10-21/h13-16H,4-11H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZPFSWQHJFMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves several steps. One common method includes the reaction of 1-adamantyl ethylamine with 5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl sulfanyl acetic acid under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N1-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes, thereby modulating their activity. The pyrimidinyl sulfanyl group contributes to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
N~1~-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be compared with other adamantyl-containing compounds, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Another antiviral agent with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Adapalene: A retinoid used in dermatology.
These compounds share the adamantyl group, which imparts stability and unique pharmacological properties. the presence of the pyrimidinyl sulfanyl group in N1-[1-(1-ADAMANTYL)ETHYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE distinguishes it from these other compounds, providing it with unique chemical and biological characteristics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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